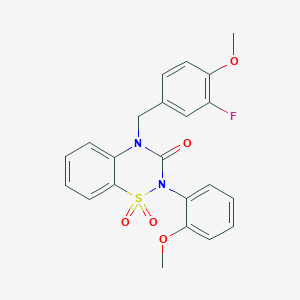

4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which has been studied for various biological activities, including antitumor properties. The presence of fluorine and methoxy groups on the benzyl and phenyl rings suggests potential for specific biological interactions and activities .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the cyclization of precursor molecules such as thiobenzanilides or anthranilic acid derivatives. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using the Jacobsen cyclization, with modifications to obtain pure samples of target compounds . Similarly, the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides as potential sweetening agents has been reported, which involves the reaction of sulfamoyl chloride with anthranilic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine ring, which can be substituted with various functional groups. The crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals intermolecular interactions like C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network .

Chemical Reactions Analysis

The chemical reactivity of benzothiadiazine derivatives can be influenced by the substituents on the benzothiadiazine ring. For example, the introduction of a benzyl ether-type protecting group, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, can be cleaved under specific conditions, demonstrating the potential for selective deprotection in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are closely related to their molecular structure. The introduction of fluorine and methoxy groups can affect the compound's stability, reactivity, and interaction with biological targets. Fluorinated benzothiazoles have shown potent cytotoxicity in vitro against certain human cancer cell lines, indicating the significance of these substituents in determining biological activity . Moreover, the cytotoxic activity of new analogues of 4-substituted 1,2,4-benzothiadiazine-1,1-dioxide has been evaluated, with some compounds displaying promising effects against cancer cell lines, particularly those with a 3-fluoro-4-methoxybenzyl group .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

- A study explored the synthesis and anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and related compounds. These compounds showed significant anticonvulsant activity, highlighting their potential therapeutic application in epilepsy or related neurological conditions (Zhang et al., 2010).

Photodynamic Therapy

- Research on zinc phthalocyanine derivatives, which are structurally related to the compound , demonstrated their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, a crucial factor in effective photodynamic therapy (Pişkin et al., 2020).

Fluorescent Probes for Sensing

- A study on benzothiazole analogs revealed their applicability as fluorescent probes for sensing metal cations and pH changes. Such compounds are sensitive to pH variations and can selectively detect metal cations, making them useful in analytical chemistry and environmental monitoring (Tanaka et al., 2001).

Anticancer Activities

- Several studies have synthesized and tested benzothiazinyl and related compounds for their anticancer activities. These compounds have demonstrated effectiveness against various cancer cell lines, including lung, ovary, prostate, and breast cancers. Their modes of action include inhibition of tubulin polymerization and selective cytotoxicity in tumor cells (Kamal et al., 2011).

Prodrugs for Antitumor Applications

- Research on amino acid prodrugs of novel antitumor benzothiazoles showed that these compounds have highly selective and potent antitumor properties. The prodrug approach was used to overcome limitations posed by the lipophilicity of the parent compounds (Bradshaw et al., 2002).

Photocatalytic Applications

- A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally similar to the query compound, showed high conversion and selectivity on a TiO2 photocatalyst. This application is significant in the field of green chemistry and environmental purification (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

4-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O5S/c1-29-19-12-11-15(13-16(19)23)14-24-18-8-4-6-10-21(18)31(27,28)25(22(24)26)17-7-3-5-9-20(17)30-2/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSBVMZILXLSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)